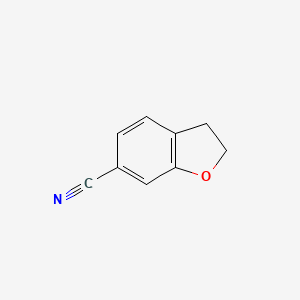![molecular formula C26H20ClFN4O2S B2934344 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 958614-99-8](/img/structure/B2934344.png)
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-c]quinazolin-2-one ring, a chlorophenyl group, a fluorophenyl group, and a sulfanyl group . These groups could potentially confer a variety of chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the imidazoquinazolinone ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chloro and fluoro substituents might increase the compound’s lipophilicity, influencing its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The chemical synthesis and reactivity of quinazoline derivatives, including those with specific substituents such as chlorophenyl and fluorophenyl groups, have been widely studied. These efforts aim to develop compounds with potential biological activities by exploring different synthetic routes and chemical transformations. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines showcases the chemical versatility and reactivity of quinazoline derivatives (R. Al-Salahi, 2010).
Biological Activities and Applications
Quinazoline derivatives have been investigated for a range of biological activities, including their role as AMPA receptor antagonists, which are crucial for understanding neurological processes and potential therapeutic interventions for neurological disorders (B. Chenard et al., 2001). Additionally, the cytotoxic activity of novel sulfonamide derivatives against cancer cell lines highlights the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015).
Antioxidant and Antihistaminic Properties
Further studies have explored the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, indicating the potential of these compounds in combating oxidative stress (Bhanu Prakash Talapuru et al., 2014). Moreover, the design and synthesis of novel quinazoline derivatives as H1-antihistaminic agents demonstrate the applicability of these molecules in addressing allergic reactions and related conditions (V. Alagarsamy et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2S/c27-20-7-3-1-5-17(20)15-35-26-31-21-8-4-2-6-19(21)24-30-22(25(34)32(24)26)13-23(33)29-14-16-9-11-18(28)12-10-16/h1-12,22H,13-15H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJSZMRJCHKJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)
![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)
![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)